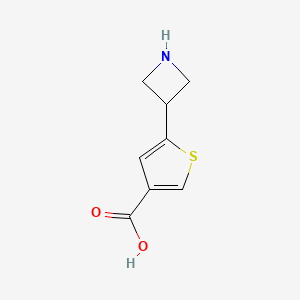

5-(Azetidin-3-yl)thiophene-3-carboxylic acid

Description

5-(Azetidin-3-yl)thiophene-3-carboxylic acid is a heterocyclic compound featuring a thiophene ring substituted at the 3-position with a carboxylic acid group and at the 5-position with an azetidine moiety.

Properties

IUPAC Name |

5-(azetidin-3-yl)thiophene-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2S/c10-8(11)5-1-7(12-4-5)6-2-9-3-6/h1,4,6,9H,2-3H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNNSOGKHRYAIPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)C2=CC(=CS2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The preparation of 5-(azetidin-3-yl)thiophene-3-carboxylic acid typically involves two major synthetic challenges:

- Construction of the azetidine ring with a carboxylic acid at the 3-position.

- Introduction of the azetidin-3-yl moiety at the 5-position of the thiophene-3-carboxylic acid core.

The following sections detail the most prominent and reliable synthetic approaches.

Preparation of Azetidine-3-Carboxylic Acid Derivatives

Direct Cyclization from Bis(hydroxymethyl)azetidine

A well-established method for synthesizing azetidine-3-carboxylic acid involves the cyclization of 3,3-bis(hydroxymethyl)azetidine in the presence of a strong base and a Group IIB metal catalyst. This approach is scalable and provides high yields.

Reaction Scheme

- Starting Material: 3,3-bis(hydroxymethyl)azetidine

- Base: Potassium hydroxide (KOH)

- Catalyst: Zinc diacetate dihydrate

- Solvent: Ondine 15 (high-boiling hydrocarbon)

- Conditions: Heated at 195°C for 6 hours under nitrogen

Workup

- After reaction completion, the mixture is cooled, diluted with demineralized water, and filtered to remove zinc oxide.

- The aqueous layer containing the potassium salt of azetidine-3-carboxylic acid is evaporated under vacuum to yield a white solid.

- Acidification and ion-exchange chromatography (e.g., Duolite C26TR resin) recover the free acid.

Representative Data Table

| Step | Reagents/Conditions | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|

| Cyclization | KOH, Zn(OAc)₂·2H₂O, 195°C, 6 h | 76 | 96 | Hydrogen gas evolved |

| Acidification/Chromatography | 2N HCl, Duolite C26TR | Final product as white solid |

Key Observations

Alternative Synthetic Routes via Protected Intermediates

Recent advances have introduced routes starting from epichlorohydrin or diethyl bis(hydroxymethyl)malonate, leading to protected azetidine intermediates.

Merck Route (Improved Synthesis)

- Triflation of diethyl bis(hydroxymethyl)malonate followed by cyclization with benzylamine yields a diester.

- Hydrolysis and monodecarboxylation under controlled pH afford the benzyl-protected azetidine-3-carboxylic acid.

- Hydrogenolysis removes the protecting group to yield the free acid.

Summary Table

| Step | Key Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Triflation | Triflic anhydride, benzylamine | High | Cyclization forms azetidine |

| Hydrolysis | Acid/base hydrolysis | Diacid intermediate | |

| Monodecarboxylation | Controlled pH | Selective decarboxylation | |

| Hydrogenolysis | H₂, Pd/C | Deprotection to free acid |

Advantages

Introduction of the Azetidin-3-yl Group to Thiophene-3-Carboxylic Acid

To obtain 5-(azetidin-3-yl)thiophene-3-carboxylic acid, the azetidin-3-yl group must be introduced at the 5-position of the thiophene ring. This is typically achieved via cross-coupling or nucleophilic substitution, depending on the available functional groups.

Cross-Coupling Approach

- Starting Materials: 5-bromo- or 5-chlorothiophene-3-carboxylic acid and an azetidin-3-yl organometallic reagent (e.g., azetidin-3-yl boronic acid or stannane).

- Catalyst: Palladium(0) complex (e.g., Pd(PPh₃)₄)

- Base: Potassium carbonate or cesium carbonate

- Solvent: DMF or toluene

- Conditions: 80–120°C, 12–24 hours

Table: Typical Suzuki Coupling Conditions

| Reagent 1 | Reagent 2 | Catalyst | Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| 5-bromothiophene-3-carboxylic acid | Azetidin-3-yl boronic acid | Pd(PPh₃)₄ | K₂CO₃ | DMF | 100 | 55–75 |

Notes

- Boronic acid derivatives of azetidine can be prepared from the free acid via borylation.

- Product purification by chromatography or crystallization.

Nucleophilic Substitution Approach

- Starting Materials: 5-chloromethylthiophene-3-carboxylic acid and azetidine.

- Base: Triethylamine or sodium hydride

- Solvent: Acetonitrile or DMF

- Conditions: Room temperature to 80°C, 6–24 hours

Table: Nucleophilic Substitution Conditions

| Alkyl Halide | Nucleophile | Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|

| 5-chloromethylthiophene-3-carboxylic acid | Azetidine | Triethylamine | DMF | 60 | 40–60 |

Notes

- Suitable for small-scale synthesis.

- May require protection/deprotection steps.

Summary of Key Research Findings

- The cyclization of 3,3-bis(hydroxymethyl)azetidine in basic, high-temperature conditions with a Group IIB metal catalyst is a reliable method for producing azetidine-3-carboxylic acid in high yield and purity.

- Improved synthetic routes using protected intermediates (e.g., benzyl or Boc groups) offer better scalability and functional group compatibility.

- The final coupling of the azetidin-3-yl group onto the thiophene-3-carboxylic acid scaffold can be achieved via palladium-catalyzed Suzuki coupling or nucleophilic substitution, depending on precursor availability and desired scale.

Chemical Reactions Analysis

Types of Reactions

5-(Azetidin-3-yl)thiophene-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The hydrogen atoms on the thiophene ring can be substituted with various functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

Pharmaceutical Applications

-

Drug Development :

- Antimicrobial Activity : Compounds derived from azetidine carboxylic acids have shown promising antimicrobial properties against various pathogens. For instance, derivatives with thiophene moieties exhibit enhanced activity against Gram-positive and Gram-negative bacteria, making them potential candidates for antibiotic development .

- Anti-inflammatory Agents : Research indicates that azetidine-based compounds can modulate inflammatory pathways, suggesting their utility in developing anti-inflammatory drugs. These compounds may inhibit specific enzymes involved in inflammatory responses, thereby reducing inflammation in conditions like arthritis .

-

Neurological Applications :

- Allosteric Modulators : The compound has been studied for its potential role as a negative allosteric modulator in neurotransmitter systems. This modulation can influence receptor activity, providing therapeutic avenues for treating neurological disorders .

- NLRP3 Inflammasome Inhibition : Recent studies have highlighted the importance of targeting the NLRP3 inflammasome in neurodegenerative diseases. Azetidine derivatives have been investigated for their ability to inhibit this inflammasome, offering potential treatments for conditions such as Alzheimer's disease .

The biological activity of 5-(Azetidin-3-yl)thiophene-3-carboxylic acid is largely attributed to its structural features that allow interaction with various biological targets:

- Structure-Activity Relationship (SAR) : Understanding the SAR of azetidine derivatives has been crucial in optimizing their efficacy and selectivity. Modifications to the thiophene ring or the azetidine nitrogen can significantly impact biological activity, guiding the design of more potent compounds .

Case Studies and Research Findings

Several studies illustrate the applications of 5-(Azetidin-3-yl)thiophene-3-carboxylic acid:

| Study | Findings | Applications |

|---|---|---|

| Study 1 | Investigated the antimicrobial properties of azetidine derivatives | Potential development of new antibiotics |

| Study 2 | Explored the compound's role as an allosteric modulator at dopamine receptors | Implications for treating schizophrenia and Parkinson's disease |

| Study 3 | Analyzed the inhibition of NLRP3 inflammasome by azetidine derivatives | Potential therapeutic strategies for neurodegenerative diseases |

Mechanism of Action

The mechanism of action of 5-(Azetidin-3-yl)thiophene-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The azetidine ring can interact with enzymes and receptors, potentially inhibiting their activity. The thiophene ring can participate in electron transfer processes, making it useful in electronic applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison of 5-(Azetidin-3-yl)thiophene-3-carboxylic acid with structurally related thiophene-carboxylic acid derivatives, focusing on substituents, molecular properties, and applications.

Table 1: Key Structural and Chemical Properties

Substituent Effects on Physicochemical Properties

- Azetidine vs.

- Sulfonamide vs. Pyrazole : The sulfonamide substituent in 5-(Pyridin-4-ylsulfamoyl)thiophene-3-carboxylic acid increases hydrogen-bonding capacity, which may improve binding to biological targets, whereas the pyrazole group in 5-(1H-Pyrazol-4-yl)thiophene-3-carboxylic acid offers a planar aromatic system for π-π interactions .

Biological Activity

5-(Azetidin-3-yl)thiophene-3-carboxylic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and applications, supported by data tables and relevant case studies.

Synthesis of 5-(Azetidin-3-yl)thiophene-3-carboxylic acid

The synthesis of 5-(Azetidin-3-yl)thiophene-3-carboxylic acid typically involves several steps, including the formation of the azetidine ring and subsequent carboxylation. The following synthetic route has been documented:

- Formation of Azetidine : Azetidine can be synthesized through the cyclization of appropriate precursors, often involving amine and carbonyl compounds.

- Thiophene Introduction : The thiophene moiety is introduced via electrophilic substitution reactions or coupling methods with thiophene derivatives.

- Carboxylic Acid Functionalization : The final step includes the introduction of the carboxylic acid group, which can be achieved through oxidation or carboxylation techniques.

Biological Activity

The biological activity of 5-(Azetidin-3-yl)thiophene-3-carboxylic acid has been investigated in various studies, revealing its potential as an inhibitor in several pathways.

Anticancer Activity

In vitro studies have shown that derivatives of thiophene compounds exhibit significant antiproliferative effects against various cancer cell lines, including MCF-7 breast cancer cells. For instance, compounds related to thiophene structures have demonstrated IC50 values in the nanomolar range, indicating potent activity against tumor cells .

Table 1: Antiproliferative Activity of Thiophene Derivatives

| Compound | Cell Line | IC50 (nM) |

|---|---|---|

| 5-(Azetidin-3-yl)thiophene-3-carboxylic acid | MCF-7 | 10–33 |

| CA-4 | MCF-7 | 3.9 |

| Compound X | MDA-MB-231 | 23–33 |

The mechanism by which 5-(Azetidin-3-yl)thiophene-3-carboxylic acid exerts its effects may involve several pathways:

- Tubulin Interaction : Similar compounds have been shown to bind to the colchicine site on tubulin, disrupting microtubule polymerization and leading to cell cycle arrest .

- Inflammatory Pathways : Research indicates that thiophene derivatives can inhibit NLRP3 inflammasome activation, which is implicated in various inflammatory diseases .

Case Studies

- Case Study on Antitumor Activity : A study evaluated the effects of various thiophene derivatives on MCF-7 cells. Results indicated that modifications at specific positions on the thiophene ring enhanced antiproliferative activity, suggesting structure-activity relationships that could guide future drug design efforts .

- NLRP3 Inhibition Study : Another investigation focused on the anti-inflammatory properties of thiophene-based compounds, demonstrating their ability to inhibit NLRP3 inflammasome activation in vitro, which is crucial for developing treatments for diseases like Alzheimer's and other neurodegenerative conditions .

Q & A

Q. What are the critical steps in synthesizing 5-(Azetidin-3-yl)thiophene-3-carboxylic acid, and how can purity be ensured?

- Methodological Answer : Synthesis typically involves coupling azetidine derivatives with functionalized thiophene precursors. Key steps include:

- Reaction Parameter Control : Maintain precise temperature (e.g., reflux conditions) and stoichiometric ratios to minimize side products .

- Purification : Use recrystallization (e.g., acetic acid for precipitates) or column chromatography to isolate the target compound .

- Validation : Confirm purity via HPLC (>95%) and elemental analysis .

Q. Which analytical techniques are essential for characterizing this compound’s structure and purity?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions on the azetidine and thiophene rings .

- Mass Spectrometry (MS) : High-resolution MS for molecular weight validation .

- Infrared Spectroscopy (IR) : Identify carboxylic acid (-COOH) and azetidine (C-N stretching) functional groups .

- X-ray Crystallography : Resolve stereochemistry and crystal packing, if single crystals are obtainable .

Advanced Research Questions

Q. How can researchers optimize reaction yields when synthesizing derivatives with modified azetidine or thiophene groups?

- Methodological Answer :

- Design of Experiments (DoE) : Systematically vary parameters (e.g., solvent polarity, catalyst loading) to identify optimal conditions .

- Microwave-Assisted Synthesis : Reduce reaction time and improve yield for thermally sensitive intermediates .

- Protection/Deprotection Strategies : Use tert-butoxycarbonyl (Boc) groups to protect the azetidine amine during thiophene functionalization .

Q. How should discrepancies in reported biological activity data (e.g., IC₅₀ values) be addressed?

- Methodological Answer :

- Purity Verification : Re-analyze compounds via HPLC to rule out impurities affecting activity .

- Assay Standardization : Use consistent cell lines (e.g., HEK293 for receptor studies) and control for batch-to-batch variability .

- Structural Analog Comparison : Cross-reference with analogs like ethyl 4-(4-chlorophenyl)thiophene-3-carboxylate to identify structure-activity trends .

Q. What strategies are effective in elucidating the compound’s mechanism of action in pharmacological studies?

- Methodological Answer :

- Receptor Profiling : Screen against panels like GPCRs (e.g., 5-HT receptors) or kinases using radioligand binding assays .

- Gene Knockdown/CRISPR : Validate target engagement by observing activity changes in knockout models .

- Molecular Dynamics Simulations : Model interactions with binding pockets (e.g., hydrophobic regions of enzymes) to predict binding modes .

Q. How can environmental risks be assessed given limited ecotoxicological data for this compound?

- Methodological Answer :

- Read-Across Approach : Use data from structurally similar compounds (e.g., thiophene-2-carboxylic acid) to estimate persistence and bioaccumulation .

- QSAR Modeling : Predict toxicity endpoints (e.g., LC₅₀ for fish) using quantitative structure-activity relationship tools .

- Microcosm Studies : Evaluate biodegradation in soil/water systems spiked with the compound .

Q. How can spectral data inconsistencies during structural elucidation be resolved?

- Methodological Answer :

- Multi-Technique Correlation : Cross-validate NMR shifts with computational chemistry tools (e.g., DFT calculations for predicted spectra) .

- Isotopic Labeling : Use deuterated solvents or ¹³C-labeled precursors to simplify complex splitting patterns in NMR .

- Crystallographic Validation : Compare experimental X-ray data with predicted crystal structures from software like Mercury .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.